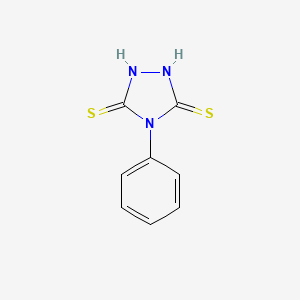
4-Phenyl-1,2,4-triazolidine-3,5-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-4H-1,2,4-triazole-3,5-dithiol is a heterocyclic compound with the molecular formula C8H7N3S2. It is characterized by a triazole ring substituted with a phenyl group and two thiol groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-4H-1,2,4-triazole-3,5-dithiol typically involves the condensation of hydrazine derivatives with carbon disulfide, followed by cyclization with phenyl isothiocyanate. The reaction is usually carried out under reflux conditions in the presence of a base such as potassium hydroxide .
Industrial Production Methods: the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification processes .
Análisis De Reacciones Químicas
Types of Reactions: 4-Phenyl-4H-1,2,4-triazole-3,5-dithiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Cycloaddition: It can undergo cycloaddition reactions with alkenes and alkynes
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Reagents such as alkyl halides and acyl chlorides are used.
Cycloaddition: Catalysts like copper(I) chloride are often employed
Major Products:
Oxidation: Disulfides.
Substitution: Various substituted triazole derivatives.
Cycloaddition: Cycloadducts with diverse structural motifs
Aplicaciones Científicas De Investigación
4-Phenyl-4H-1,2,4-triazole-3,5-dithiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a pharmacophore in drug design.
Industry: It is used in the development of new materials with specific electronic and optical properties .
Mecanismo De Acción
The mechanism of action of 4-Phenyl-4H-1,2,4-triazole-3,5-dithiol involves its interaction with various molecular targets. The thiol groups can form covalent bonds with metal ions and proteins, affecting their function. The triazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD): Known for its use in oxidation reactions.
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Studied for its antimicrobial properties
Uniqueness: 4-Phenyl-4H-1,2,4-triazole-3,5-dithiol is unique due to the presence of two thiol groups, which confer distinct reactivity and potential for forming disulfide bonds. This makes it particularly useful in applications requiring strong binding to metal ions or proteins .
Propiedades
Número CAS |
2209-60-1 |
|---|---|
Fórmula molecular |
C8H7N3S2 |
Peso molecular |
209.3 g/mol |
Nombre IUPAC |
4-phenyl-1,2,4-triazolidine-3,5-dithione |
InChI |
InChI=1S/C8H7N3S2/c12-7-9-10-8(13)11(7)6-4-2-1-3-5-6/h1-5H,(H,9,12)(H,10,13) |
Clave InChI |
HHMMSIFWVIWYNN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=S)NNC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5Z)-5-(1-allyl-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11973886.png)
![8-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)quinoline](/img/structure/B11973893.png)
![(5E)-2-(4-tert-butylphenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11973899.png)
![5-(2-bromophenyl)-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11973904.png)
![3-(4-chlorophenyl)-5-[(2-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B11973910.png)
![3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,4-dibromo-6-methylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11973911.png)
![N-{2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl}acetamide](/img/structure/B11973913.png)



![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11973951.png)
![4-{(E)-[2-(3-Nitrobenzoyl)hydrazono]methyl}phenyl 3,6-dichloro-1-benzothiophene-2-carboxylate](/img/structure/B11973953.png)
![tricyclo[5.3.0.02,6]decane-3,8-dione](/img/structure/B11973955.png)
![(5E)-5-(4-tert-butylbenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11973961.png)
